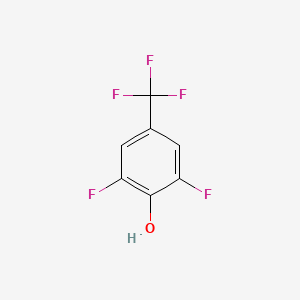

![molecular formula C22H17BrN2O3 B2708956 4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-38-2](/img/structure/B2708956.png)

4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

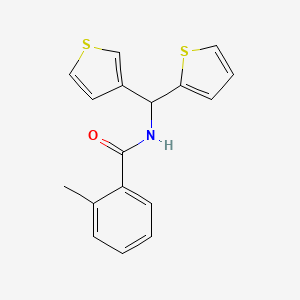

“4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a compound that has been mentioned in patents related to dopamine D2 receptor antagonists . It is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

The synthesis of such compounds can involve asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis

The molecular formula of this compound is C20H13BrN2O3 and it has a molecular weight of 409.239.Scientific Research Applications

Antipsychotic Agents Development

Research in the field of antipsychotic agents has explored compounds with structures related to "4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide". A study by Högberg et al. (1990) on the synthesis and evaluation of a series of 5-substituted benzamides for their antidopaminergic properties, which are crucial for antipsychotic activity, found that these compounds exhibited potent inhibitory effects on dopamine D-2 receptors, similar to established antipsychotics like haloperidol and raclopride. This research suggests the potential of dibenzoxazepin derivatives in antipsychotic drug development Högberg, Ström, Hall, & Ögren, 1990.

Polymerization Catalysts

The research on N-heterocyclic carbenes (NHCs) as catalysts in polymerization processes, as discussed by Pinaud et al. (2009), reveals the versatility of compounds structurally related to "this compound" in facilitating novel polymer synthesis. This study highlights the potential of such compounds in the development of new materials through polymerization reactions Pinaud, Vijayakrishna, Taton, & Gnanou, 2009.

Synthesis of Heterocyclic Compounds

Research by Sedgeworth and Proctor (1981) on the synthesis of the 1,4-ethano-3-benzazepine ring system, which shares a similar heterocyclic backbone to "this compound", provides insights into the methodologies for constructing complex heterocyclic structures. This work contributes to the broader understanding of synthetic strategies in organic chemistry Sedgeworth & Proctor, 1981.

Antimicrobial Activity Studies

Abunada et al. (2008) explored the synthesis and antimicrobial activity of pyrazole and pyrimidine derivatives, demonstrating the bioactive potential of compounds within the same chemical space as "this compound". These findings suggest the applicability of such compounds in developing new antimicrobial agents Abunada, Hassaneen, Kandile, & Miqdad, 2008.

Novel Synthetic Methodologies

Research by Shi et al. (2016) on the microwave-assisted synthesis of dibenz[b,f][1,4]oxazepin scaffolds presents innovative approaches to constructing complex molecules, including those related to "this compound". This study highlights the efficiency of combining Ugi reactions with post-annulation processes in organic synthesis Shi, Wu, Cui, & Dai, 2016.

Mechanism of Action

This compound is mentioned in the context of dopamine D2 receptor antagonists . Dopamine D2 receptors are a major target in the treatment of several central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

The compound is part of ongoing research into dopamine D2 receptor antagonists, which are a major focus in the development of treatments for several central nervous system disorders . The future directions of this research could potentially include the development of more selective and effective treatments for these disorders.

Properties

IUPAC Name |

4-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUMWFYIGNCNIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)